3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide
Overview
Description
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Its molecular formula is C4H6N2O4S, and it has a molecular weight of 178.17 g/mol
Preparation Methods
The synthesis of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of dimethoxyamine with sulfur dioxide and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiadiazole derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the methoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail.
Comparison with Similar Compounds
3,4-Dimethoxy-1,2,5-thiadiazole 1,1-dioxide is unique compared to other thiadiazole derivatives due to its specific substitution pattern and chemical properties. Similar compounds include:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
These compounds share the thiadiazole core but differ in their substitution patterns and chemical reactivity. The presence of methoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications that other thiadiazole derivatives may not be able to fulfill .
Properties
IUPAC Name |
3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O4S/c1-9-3-4(10-2)6-11(7,8)5-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSLQBDTGLCFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NS(=O)(=O)N=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481508 | |
Record name | 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55904-83-1 | |
Record name | 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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